molecular formula C9H5BrO3 B14627122 6-Bromo-7-hydroxy-2H-1-benzopyran-2-one CAS No. 54102-22-6

6-Bromo-7-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14627122
CAS No.: 54102-22-6
M. Wt: 241.04 g/mol
InChI Key: JDANGKVKRGSKKA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-hydroxy-2H-1-benzopyran-2-one typically involves the bromination of 7-hydroxycoumarin. One common method is the reaction of 7-hydroxycoumarin with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized coumarin derivatives, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

6-Bromo-7-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit certain enzymes by binding to their active sites. The compound’s hydroxyl and bromine groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-hydroxy-2H-1-benzopyran-2-one is unique due to the presence of both hydroxyl and bromine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

54102-22-6

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromo-7-hydroxychromen-2-one

InChI

InChI=1S/C9H5BrO3/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,11H

InChI Key

JDANGKVKRGSKKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)Br)O

Origin of Product

United States

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